A Technical Guide to the Chemical Properties and Reactivity of 2-Bromo-4-chloro-6-fluorotoluene for Advanced Synthesis
A Technical Guide to the Chemical Properties and Reactivity of 2-Bromo-4-chloro-6-fluorotoluene for Advanced Synthesis
This document provides an in-depth technical analysis of 2-Bromo-4-chloro-6-fluorotoluene, a halogenated aromatic compound poised as a versatile building block for complex molecular architectures. Designed for researchers, medicinal chemists, and professionals in drug development, this guide moves beyond a simple recitation of data. It offers a predictive and mechanistic exploration of the compound's properties, reactivity, and synthetic potential, grounded in the established principles of physical organic chemistry and substantiated by data from analogous structures. Given the limited direct experimental literature on this specific molecule, this guide synthesizes available information with expert analysis to provide a robust framework for its application in research and development.
Molecular Identity and Physicochemical Properties
2-Bromo-4-chloro-6-fluorotoluene is a polysubstituted aromatic hydrocarbon. Its structure, featuring a methyl group and three distinct halogen atoms (bromine, chlorine, and fluorine) at specific positions on the benzene ring, creates a unique electronic and steric profile. This substitution pattern is the primary determinant of its chemical behavior and its utility as a synthetic intermediate.
Table 1: Chemical Identifiers for 2-Bromo-4-chloro-6-fluorotoluene
| Identifier | Value | Source |
| IUPAC Name | 2-Bromo-4-chloro-6-fluoro-1-methylbenzene | N/A |
| CAS Number | 1082040-50-3 | [1] |
| Molecular Formula | C₇H₅BrClF | N/A |
| Molecular Weight | 223.47 g/mol | N/A |
| SMILES | Cc1c(F)cc(Cl)cc1Br | N/A |
graph "chemical_structure" { layout="neato"; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C_Me [label="CH₃", pos="0,1.8!"]; Br [label="Br", pos="-2.8,0.8!"]; F [label="F", pos="-1.5,-2.2!"]; Cl [label="Cl", pos="2.8,-0.8!"];
// Position the benzene ring carbons C1 [pos="0,1.5!"]; C2 [pos="-1.3,0.75!"]; C3 [pos="-1.3,-0.75!"]; C4 [pos="0,-1.5!"]; C5 [pos="1.3,-0.75!"]; C6 [pos="1.3,0.75!"];
// Define edges for bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C_Me; C2 -- Br; C3 -- F; C5 -- Cl;
// Invisible nodes for double bonds node [shape=point, width=0, height=0]; p1 [pos="-0.65,1.125!"]; p2 [pos="-1.3,0!"]; p3 [pos="-0.65,-1.125!"]; p4 [pos="0.65,-1.125!"]; p5 [pos="1.3,0!"]; p6 [pos="0.65,1.125!"];
// Double bonds// C1 -- p6 -- C6;// C2 -- p2 -- C3;// C4 -- p4 -- C5; }
Caption: Chemical structure of 2-Bromo-4-chloro-6-fluorotoluene.
The physical properties of this compound are not extensively documented in peer-reviewed literature; however, predictive data is available from chemical suppliers. These values should be used as estimations for experimental planning.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Source |
| Boiling Point | 213.4 ± 35.0 °C | [1] |
| Density | 1.618 ± 0.06 g/cm³ | [1] |
| Appearance | Colorless to light yellow liquid | [1] |
Anticipated Spectroscopic Profile
For a synthetic chemist, unambiguous structural confirmation is paramount. While specific spectra for 2-Bromo-4-chloro-6-fluorotoluene are not publicly available, its spectroscopic characteristics can be reliably predicted based on its structure. These predictions serve as a self-validating system when synthesizing or handling the compound.
-
¹H NMR: The proton NMR spectrum is expected to be simple and highly informative. It should feature a singlet for the methyl (CH₃) protons, likely in the δ 2.2-2.5 ppm range. The aromatic region should display two distinct signals for the two aromatic protons. The proton at C5 will appear as a doublet coupled to the fluorine at C6, and the proton at C3 will appear as a doublet, also coupled to the fluorine at C6. The strong electron-withdrawing effects of the three halogens will shift these aromatic signals downfield.
-
¹³C NMR: The molecule possesses seven unique carbon atoms, which should result in seven distinct signals in the ¹³C NMR spectrum. Key diagnostic signals include the methyl carbon (~15-20 ppm) and the six aromatic carbons (110-145 ppm). The carbons directly bonded to the halogens (C-Br, C-Cl, C-F) will exhibit characteristic chemical shifts and, in the case of C-F, splitting due to carbon-fluorine coupling.
-
Mass Spectrometry (MS): The mass spectrum will provide definitive confirmation of the molecular weight and elemental composition. The molecular ion (M⁺) peak will be observed at m/z 222/224/226. The key diagnostic feature will be the isotopic pattern arising from the presence of one bromine atom (⁷⁹Br/⁸¹Br, ~1:1 ratio) and one chlorine atom (³⁵Cl/³⁷Cl, ~3:1 ratio). This will result in a characteristic M, M+2, and M+4 cluster of peaks, providing a high-confidence signature for the compound's identity.
Reactivity Analysis and Strategic Synthesis
The synthetic value of 2-Bromo-4-chloro-6-fluorotoluene stems directly from the differential reactivity of its three halogen substituents. This feature allows for programmed, regioselective functionalization, which is a cornerstone of modern synthetic strategy in drug discovery.[2] The halogens deactivate the aromatic ring towards traditional electrophilic substitution, placing the synthetic focus on cross-coupling reactions and modification of the methyl group.
Differential Halogen Reactivity in Cross-Coupling
The C-X bond strengths and their susceptibility to oxidative addition by transition metal catalysts (e.g., Palladium, Copper) follow a well-established trend: C-Br > C-Cl >> C-F . This hierarchy is the foundation of this molecule's utility.
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C-Br Bond: The carbon-bromine bond is the most labile and is the primary site for initial functionalization via reactions like Suzuki, Stille, Heck, or Sonogashira cross-coupling.[3][4] These reactions can be performed under relatively mild conditions, leaving the C-Cl and C-F bonds intact.
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C-Cl Bond: The carbon-chlorine bond is significantly more robust and requires more forcing reaction conditions (e.g., higher temperatures, stronger ligands, different catalyst systems) to activate.[3] This allows for a second, distinct synthetic operation at this position after the C-Br bond has been addressed.
-
C-F Bond: The carbon-fluorine bond is the strongest and is generally considered inert to the catalytic systems used for C-Br and C-Cl coupling, making it a stable substituent throughout these transformations.
This predictable reactivity allows for a stepwise assembly of complex molecules from a single, versatile starting material.
Caption: Stepwise functionalization enabled by differential halogen reactivity.
Exemplar Protocol: Regioselective Suzuki Coupling
This protocol describes a typical procedure for selectively functionalizing the C-Br position, demonstrating the practical application of the molecule's reactivity profile. This is a self-validating system; successful reaction with retention of the chlorine and fluorine atoms confirms the predicted selectivity.
Objective: To synthesize 4-chloro-6-fluoro-2-(aryl)-toluene via Suzuki coupling.
Materials:
-
2-Bromo-4-chloro-6-fluorotoluene (1.0 eq)
-
Arylboronic acid (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)
-
Anhydrous solvent (e.g., Toluene/H₂O, Dioxane, or DME)
Experimental Workflow:
-
Inert Atmosphere: To a flame-dried reaction flask, add the 2-Bromo-4-chloro-6-fluorotoluene, arylboronic acid, and base.
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). Add the degassed solvent system via cannula or syringe.
-
Catalyst Introduction: Add the palladium catalyst to the stirring mixture. The choice of catalyst and ligands is crucial and can be optimized to improve yield and reaction kinetics. The use of phosphine ligands is common for activating aryl bromides.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS. The disappearance of the starting material indicates completion.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired product.
Applications in Drug Discovery
Halogenated organic compounds are of immense importance in pharmaceuticals.[5] The inclusion of halogens can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. 2-Bromo-4-chloro-6-fluorotoluene is an attractive starting material for building diverse molecular scaffolds for several reasons:
-
Three-Dimensional Exploration: The ability to selectively introduce different substituents at the 2- and 4-positions allows chemists to systematically explore the chemical space around the core scaffold, which is critical for optimizing lead compounds.
-
Metabolic Blocking: The fluorine atom at the 6-position can serve as a "metabolic blocker." Its presence can prevent enzymatic oxidation at that position, thereby increasing the in vivo half-life of a potential drug candidate.
-
Scaffold Rigidity: The sterically demanding ortho substituents (bromo and fluoro) can influence the conformation of the molecule, potentially locking it into a bioactive conformation for improved target engagement.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for 2-Bromo-4-chloro-6-fluorotoluene is not widely available, its hazard profile can be inferred from GHS data for structurally related compounds.
Table 3: Anticipated GHS Hazard Profile
| Hazard Statement | Code | Description | Inferred From |
| Harmful if swallowed | H302 | May cause harm if ingested. | [1] |
| Causes skin irritation | H315 | Contact with skin may cause irritation. | [1][6] |
| Causes serious eye irritation | H319 | Contact with eyes may cause serious irritation. | [1][6] |
| May cause respiratory irritation | H335 | Inhalation of vapors may irritate the respiratory tract. | [1][6] |
Standard Handling Precautions: As a standard practice for halogenated organic compounds, 2-Bromo-4-chloro-6-fluorotoluene should be handled in a well-ventilated fume hood.[7][8] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[8] Avoid inhalation of vapors and contact with skin and eyes.[7] Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
References
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PubChem. 2-Bromo-1-chloro-4-fluorobenzene. National Center for Biotechnology Information. [Link]
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Grokipedia. 2-Chloro-6-fluorotoluene. [Link]
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PrepChem.com. Synthesis of 2-bromo-4-fluorotoluene. [Link]
- Google Patents. CN110759806A - Preparation method of 2-chloro-4-fluorotoluene.
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PubChem. 2-Bromo-4-chloro-6-fluoroaniline. National Center for Biotechnology Information. [Link]
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Chemsrc. Toluene, 2-bromo-4-chloro | CAS#:27139-97-5. [Link]
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SteelNumber. X3CrNiMo13-4 / 1.4313 - Chemical composition, equivalent, properties. [Link]
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MakeItFrom.com. EN 1.4313 (X3CrNiMo13-4) Stainless Steel. [Link]
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AA Blocks. 2-Chloro-6-fluorotoluene | 443-83-4. [Link]
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Figure 1: Chemical structure of 2-Bromo-4-chloro-6-fluorotoluene.
